Oleoyltaurine

Vue d'ensemble

Description

La N-Oléoyl Taurine est un conjugué de l'acide gras taurine dérivé de l'acide oléique. Elle fait partie de la famille des N-acyltaurines, qui sont des messagers lipidiques endogènes jouant des rôles importants dans divers processus biologiques. La N-Oléoyl Taurine est la N-acyltaurine la plus abondante dans le plasma humain et a montré divers effets physiologiques, notamment l'amélioration de la tolérance au glucose et la stimulation de la sécrétion hormonale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La N-Oléoyl Taurine peut être synthétisée par des réactions catalysées par la lipase en milieu non aqueux. Le processus implique la réaction de l'acide oléique avec la taurine en présence d'une enzyme lipase, qui agit comme un catalyseur. Cette méthode est efficace et respectueuse de l'environnement, car elle évite l'utilisation de produits chimiques et de solvants agressifs .

Méthodes de production industrielle : La production industrielle de N-Oléoyl Taurine suit généralement des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de biocatalyseurs comme les enzymes lipases est privilégiée en raison de leur spécificité et de leur capacité à fonctionner dans des conditions douces. Cette méthode garantit des rendements élevés et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Hydrolysis

- N-acetyltaurine hydrolase (PTER): This enzyme can catalyze the hydrolysis of N-acetyltaurine, producing taurine . Although PTER is most active with N-acetyltaurine, it can also catalyze the hydrolysis of other N-acyl amino acids .

Biological and Chemical Activities

- Apoptosis Induction: Oleoyltaurine can induce apoptosis in cancer cells [8, 16]. Studies have shown that taurine can trigger apoptosis in colon, breast, and hepatocarcinoma cells .

- Impact on Cell Proliferation: N-Acyl taurines, including N-oleoyl taurine, can lower proliferation in the human prostate adenocarcinoma cell line PC-3 . N-Arachidonoyl taurine and N-oleoyl taurine inhibit the proliferation of MCF-7 cells .

- TRPV1 and TRPV4 Activation: N-Oleoyl taurine may activate Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 4 (TRPV4) [17, 21].

Metabolism and Detection

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to monitor reactions involving taurine and its derivatives . It is also used in the quantification of NATs .

- Enzymatic Activity Assays: Recombinant PTER's enzymatic activity can be determined through various assays, with activity being most pronounced when N-acetyltaurine is used as a substrate .

Applications De Recherche Scientifique

Metabolic Regulation

Oleoyltaurine has been implicated in the regulation of metabolic processes. Studies indicate that it may influence energy balance and body weight management through its interactions with specific biochemical pathways.

- Feeding Regulation : Research demonstrates that this compound can modulate feeding behavior via its effects on the central nervous system. It activates receptors such as TRPV1 and TRPV4, which are involved in appetite regulation . These receptors play a crucial role in signaling satiety and energy expenditure.

- Glucose Homeostasis : this compound has shown promise in improving glucose metabolism. It is believed to enhance insulin sensitivity and reduce adiposity, which could have implications for managing conditions like type 2 diabetes .

Cancer Treatment

The anti-cancer properties of this compound are particularly noteworthy. Research indicates that it may inhibit the proliferation of various cancer cell lines.

- Inhibition of Cell Proliferation : Studies have reported that this compound can effectively inhibit the growth of breast cancer cells (MCF-7) and other tumor types by inducing apoptosis and modulating key signaling pathways involved in cell survival . This suggests a potential role as an adjunctive therapy in cancer treatment.

- Mechanisms of Action : The mechanisms through which this compound exerts its effects include the modulation of mitochondrial function and the reduction of oxidative stress within cancer cells. By targeting these pathways, this compound may enhance the efficacy of conventional chemotherapeutic agents .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Regulation of Immune Responses : this compound has been shown to influence the secretion of pro-inflammatory cytokines, thereby modulating immune responses . This property could be beneficial in conditions characterized by chronic inflammation, such as cardiovascular diseases and neurodegenerative disorders.

- Skin Wound Healing : Recent studies have highlighted the role of N-acyl taurines, including this compound, in promoting skin repair processes. They accelerate wound healing by enhancing keratinocyte motility and fibroblast differentiation, indicating potential applications in dermatological therapies .

Table: Summary of this compound Applications

Mécanisme D'action

N-Oleoyl Taurine exerts its effects through several mechanisms:

Lipid Signaling: It acts as a lipid messenger, modulating various signaling pathways involved in glucose metabolism and hormone secretion.

Receptor Activation: N-Oleoyl Taurine stimulates GPR119-dependent secretion of glucagon-like peptide-1 (GLP-1) and glucagon, which are important for glucose regulation.

Anti-Proliferative Effects: It induces apoptosis and cell cycle arrest in cancer cells, contributing to its anti-cancer properties.

Comparaison Avec Des Composés Similaires

N-Arachidonoyl Taurine: Another N-acyl taurine with similar anti-proliferative effects on cancer cells.

N-Palmitoyl Taurine: Known for its role in lipid signaling and metabolic regulation.

N-Stearoyl Taurine: Similar in structure but with different fatty acid moieties, leading to distinct biological activities.

Uniqueness of N-Oleoyl Taurine: N-Oleoyl Taurine is unique due to its high abundance in human plasma and its specific effects on glucose metabolism and hormone secretion. Its ability to improve glucose tolerance and stimulate hormone secretion makes it a valuable compound for metabolic research and potential therapeutic applications .

Activité Biologique

Oleoyltaurine, a derivative of taurine, is classified as an N-acyl taurine (NAT) and is recognized for its significant biological activities, particularly in metabolic regulation and potential therapeutic applications. This article explores the biological activity of this compound, including its physiological effects, mechanisms of action, and implications for health.

Overview of this compound

This compound (C18:1 NAT) is the most abundant N-acyl taurine in human plasma. It is formed by the conjugation of oleic acid with taurine, an amino acid known for its role in various biological processes. The compound has garnered attention due to its potential effects on metabolic health, particularly in relation to insulin sensitivity and appetite regulation.

1. Metabolic Regulation

This compound has been shown to stimulate the secretion of glucagon-like peptide 1 (GLP-1), a hormone that enhances insulin sensitivity and promotes satiety. This effect is significant in the context of obesity and type 2 diabetes management, where improved GLP-1 signaling can lead to better glycemic control .

2. Appetite Suppression

Research indicates that this compound can decrease food intake. This appetite-suppressing effect may be mediated through central nervous system pathways that involve the hypothalamus, where energy balance is regulated .

Table 1: Biological Activities of this compound

Case Study 1: Anti-Cancer Effects

In vitro studies have demonstrated that this compound inhibits the proliferation of PC-3 prostate cancer cells. Cells treated with this compound showed reduced viability compared to untreated controls, suggesting its potential as a therapeutic agent against prostate cancer .

Case Study 2: Metabolic Health

A study involving dietary supplementation with this compound in mice showed significant improvements in glucose tolerance and reductions in body weight. These findings highlight this compound's role in metabolic health and its potential application in obesity treatment strategies .

Propriétés

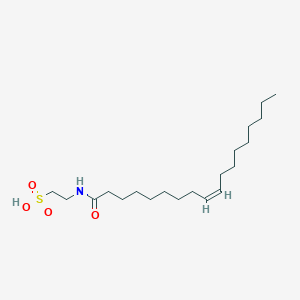

IUPAC Name |

2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGRJTUIKPMZEJ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196879 | |

| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52514-04-2 | |

| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52514-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oleoyl taurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleoyltaurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OLEOYL TAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y8TQZ5HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.